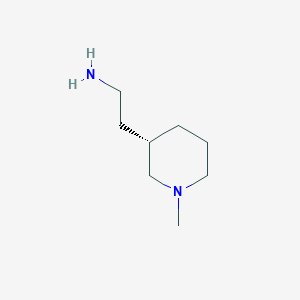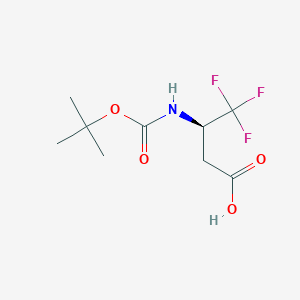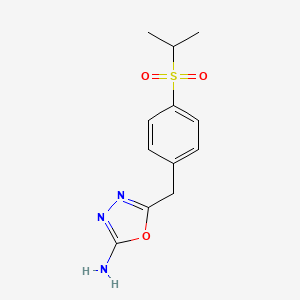
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid
Overview
Description
3-(2-Pyridinyl)-1H-indole-2-carboxylic acid, also known as 3-PIC, is an organic compound that has been gaining interest in the scientific community due to its various applications and potential for further research. It is an aromatic heterocyclic compound, which means it contains a ring of atoms that includes both carbon and nitrogen. 3-PIC is a versatile compound that has been studied for its use in synthesis, as a scientific research tool, and for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
Diverse Pyrimido[1,2-a]indoles Synthesis : A study by Gupta et al. (2011) describes a highly efficient three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates for synthesizing diverse pyrimido[1,2-a]indoles. This process is notable for its sequential Sonogashira and [3+3] cyclocondensation reactions (Gupta et al., 2011).
Decarboxylative Vinylation of Indole Carboxylic Acids : Maehara et al. (2008) demonstrated the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes, resulting in 2-vinylated indoles. This method also applies to pyrrole-, furan-, and thiophenecarboxylic acids (Maehara et al., 2008).
Decarboxylative Coupling with Alkynes : Yamashita et al. (2009) explored the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes. This process produces 1,2,3,4-tetrasubstituted carbazoles and can be extended to pyrrole, benzofuran, and furancarboxylic acids (Yamashita et al., 2009).
Pharmaceutical Research
Antidiabetic Agents Synthesis : Choudhary et al. (2011) synthesized compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, showing potent antidiabetic activity in diabetic rats (Choudhary et al., 2011).
Antioxidant Activity of Selanyl-Indole Derivatives : Vieira et al. (2017) developed a method for synthesizing 3-(organylselanyl)-1 H-indoles with notable antioxidant activity, which is important for applications where reducing oxidative stress is crucial (Vieira et al., 2017).
Catalysis and Material Science
Cyclopalladation of Indole Rings : Tollari et al. (2000) researched cyclopalladation in complexes of 1-methyl-2-(2′-pyridinyl)-1 H -indole, highlighting the chelation of the indole nucleus to platinum, a significant finding for organometallic chemistry (Tollari et al., 2000).
Functionalization Reactions with CO2 : Nemoto et al. (2009) applied the Lewis acid-mediated carboxylation of arenes with CO2 to 1-substituted indoles and pyrroles, achieving regioselective synthesis of indole-3-carboxylic acids and pyrrole-2-carboxylic acids (Nemoto et al., 2009).
properties
IUPAC Name |
3-pyridin-2-yl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-12(11-7-3-4-8-15-11)9-5-1-2-6-10(9)16-13/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFPUKYSQYOGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261703 | |
| Record name | 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220019-51-1 | |
| Record name | 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridinyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



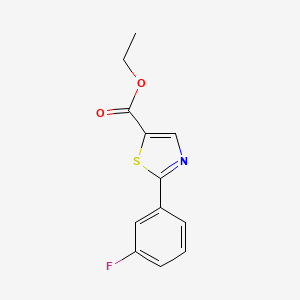
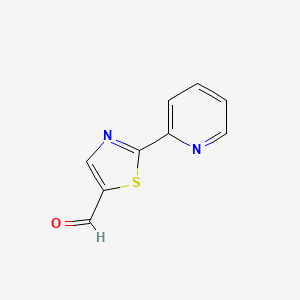

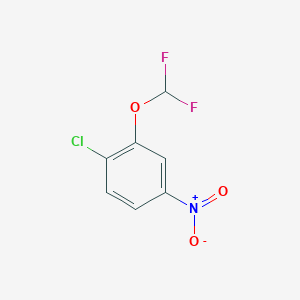



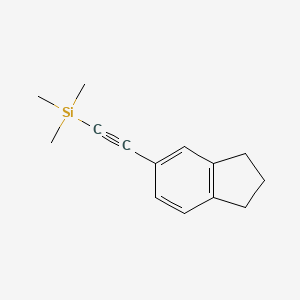
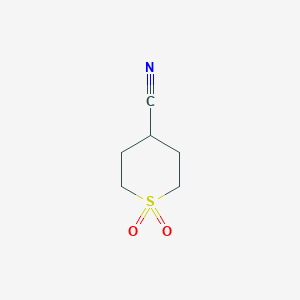

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
